molecular formula C23H26N4O3S B2845804 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1797123-56-8

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Katalognummer B2845804
CAS-Nummer: 1797123-56-8
Molekulargewicht: 438.55
InChI-Schlüssel: BANHWUNENOTDCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds containing a benzo[d]thiazol-2-yl group and a piperidin-4-yl group, like the one you’re asking about, are often used in medicinal chemistry . They can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid can be used . The resulting intermediate compounds can then be treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the yield, melting point, and NMR data can be obtained .

Wissenschaftliche Forschungsanwendungen

Role in Orexin Receptor Mechanisms and Binge Eating

The chemical compound under discussion has a structure similar to that of compounds evaluated for their impact on the orexin (OX) system and their receptors (OXR), which are crucial for regulating feeding, arousal, stress, and substance abuse behaviors. Specifically, research on compounds like SB-649868, which shows dual antagonist activity at OX1 and OX2 receptors, highlights the potential of targeting OX1R mechanisms to treat binge eating and possibly other eating disorders with a compulsive component. This approach suggests that selective antagonism at OX1R could represent a promising pharmacological treatment avenue (Piccoli et al., 2012).

Interaction with CB1 Cannabinoid Receptor

The compound is structurally related to SR141716, a selective antagonist for the CB1 cannabinoid receptor. The study on SR141716 and its analogs, including molecular interaction analyses, provides insights into the role of specific structural features for binding to the CB1 receptor. These studies contribute to the understanding of how alterations in the chemical structure can modulate receptor affinity and activity, thereby influencing the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Antihistaminic Activity

The compound's structural framework is reminiscent of benzimidazole derivatives known for their H1-antihistaminic activity. This suggests potential applications in designing new antihistaminic agents that could offer therapeutic benefits in treating allergic reactions. Research on benzimidazole derivatives has shown that specific structural modifications can enhance antihistaminic activity, highlighting the importance of chemical structure in drug efficacy (Iemura et al., 1986).

Zukünftige Richtungen

The future directions for research on these compounds could include further exploration of their biological activities and the development of new synthetic routes . Additionally, molecular docking studies could be used to better understand the interaction of these compounds with their protein targets .

Eigenschaften

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-7-8-19(30-2)18(13-15)25-22(29)21(28)24-14-16-9-11-27(12-10-16)23-26-17-5-3-4-6-20(17)31-23/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANHWUNENOTDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.